N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJGRYOLZDRQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide typically involves the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl indole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of sulfoxides, sulfones, and other derivatives .
Biology
In biological studies, N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide has shown promise in enzyme inhibition and receptor binding. The sulfonyl group interacts with enzymes, potentially inhibiting specific pathways crucial for various biological processes .
Medicine
Research indicates its potential therapeutic applications in several areas:
- Antiviral Activity : Studies have demonstrated efficacy against viruses such as hepatitis C and influenza by interfering with viral replication processes .
- Anticancer Properties : In vitro studies reveal that this compound exhibits antiproliferative effects against cancer cell lines like A549 lung cancer cells, suggesting its role in targeted cancer therapies .
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, indicating potential use in treating conditions like rheumatoid arthritis .
Industry
This compound is also utilized in developing new materials and as an intermediate in pharmaceutical synthesis. Its versatility makes it valuable in creating innovative compounds for various industrial applications .
Case Studies and Research Findings
Several studies have highlighted the compound's effectiveness across different applications:
- Enzyme Inhibition Studies : A study evaluated this compound's inhibitory action on human carbonic anhydrases (CAs), revealing promising results for selective inhibition of specific isoforms .
- Antimicrobial Activity : Preliminary investigations indicated significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent .
- Structure-Based Drug Design : Research focused on designing new sulfonamide derivatives based on this compound's structure has yielded low nanomolar inhibitors for both α- and β-class carbonic anhydrases from multiple species .
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The indole moiety can bind to multiple receptors, enhancing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the acetamide nitrogen or the phenyl ring, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:
Structural and Physicochemical Differences
Data Table: Key Properties of N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl]acetamide and Analogs
Key Observations :
Substituent Impact on Lipophilicity: The diphenylacetamide analog exhibits significantly higher molecular weight (467.56 g/mol) and LogP due to its hydrophobic diphenyl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The isopropylphenoxy analog has moderate lipophilicity (LogP = 4.7), balancing solubility and membrane permeability. The target compound’s simpler acetamide group likely improves solubility compared to both analogs.
The diphenylacetamide’s aromatic rings may engage in π-π stacking with hydrophobic protein pockets, while the isopropylphenoxy group’s bulk could sterically hinder binding in some targets .
Synthetic Accessibility: The target compound’s structure suggests straightforward synthesis via sulfonylation of 4-aminophenylacetamide with indoline-1-sulfonyl chloride. Analogs require additional steps: diphenylacetylation or phenoxy-ether formation , increasing synthetic complexity.
Biological Activity
N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₆H₁₆N₂O₃S
- CAS Number : 312587-72-7
- Molecular Weight : 316.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group in the compound can interact with enzymes, leading to inhibition of specific pathways. For instance, it has been shown to inhibit Factor Xa, a crucial enzyme in the coagulation cascade .
- Receptor Binding : The indole moiety allows for binding to multiple receptors, enhancing its biological efficacy. This characteristic is particularly relevant in therapeutic applications targeting cancer and inflammation.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties, potentially through disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viruses. For example, it has been evaluated for its efficacy against hepatitis C virus (HCV) and influenza strains . The compound's mechanism involves interference with viral replication processes.
Anticancer Activity
Research has shown that this compound exhibits antiproliferative effects against several cancer cell lines. In vitro studies revealed that it preferentially suppresses the growth of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells . This selectivity suggests a potential role in targeted cancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of indole derivatives followed by coupling with acetamide-containing aryl amines. For example, sulfonylation of 2,3-dihydro-1H-indole with 4-nitrophenylsulfonyl chloride, followed by reduction and acetylation, yields the target compound. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?
- Methodology :
- 1H-NMR : Key signals include the indole NH proton (δ 9.8–10.2 ppm, broad singlet), sulfonyl-linked aromatic protons (δ 7.6–8.1 ppm, doublet), and acetamide methyl group (δ 2.1–2.3 ppm, singlet) .
- IR : Confirm sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and amide (C=O stretch at 1640–1680 cm⁻¹) functional groups .
Q. What are the primary physicochemical properties (e.g., logP, pKa) relevant to solubility and bioavailability?
- Data :
- logP (pH 5.5) : Predicted ~2.5 (hydrophilic sulfonyl group reduces lipophilicity) .
- pKa : Acidic protons (e.g., sulfonamide NH) exhibit pKa ~13.7, while the acetamide group is non-ionizable under physiological conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole or phenyl rings) influence pharmacological activity?
- Case Study :
- Anti-nociceptive Activity : Substitution at the indole nitrogen (e.g., methyl or piperazinyl groups) enhances analgesic potency. For example, N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide (compound 37 ) showed superior anti-hypernociceptive activity compared to the parent compound in carrageenan-induced inflammatory pain models .
- Anticancer Activity : Introduction of halogenated aryl groups (e.g., 4-chlorophenyl) in analogous acetamide derivatives improved Bcl-2/Mcl-1 inhibition (IC50 < 1 μM) .
Q. How should conflicting data on biological activity be resolved (e.g., discrepancies between in vitro and in vivo efficacy)?
- Example : A compound may show high in vitro binding affinity (e.g., Ki = 10 nM) but poor in vivo efficacy due to metabolic instability.
- Resolution :
Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., CYP3A4-mediated oxidation of the indole ring) .
Pharmacokinetic Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to block metabolic hotspots .
In Vivo Validation : Use inflammatory pain models (e.g., CFA-induced hyperalgesia) with dose-escalation studies to correlate exposure and effect .
Q. What advanced techniques (e.g., X-ray crystallography, molecular dynamics) elucidate structure-activity relationships?
- X-ray Crystallography : The crystal structure of a related compound (N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide) revealed a planar acetamide moiety and dihedral angle of 85° between the sulfonyl and indole rings, critical for target binding .
- Molecular Dynamics (MD) : Simulations (AMBER force field) showed that sulfonyl flexibility modulates binding to pain-related receptors (e.g., TRPV1) .
Q. How can researchers address poor solubility during preclinical development?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
